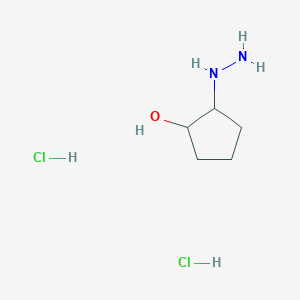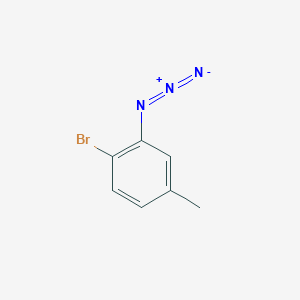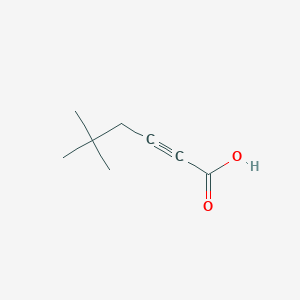
3-azido-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-azido-N-methylpropanamide is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-N-methylpropanamide typically involves the reaction of N-methylpropanamide with sodium azide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the safe handling of the azide group, which is known for its explosive nature .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a continuous flow process to minimize the risks associated with handling azides. The use of automated systems and stringent safety protocols would be essential to ensure the safe and efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-azido-N-methylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium azide is commonly used as the azide source.
Cycloaddition Reactions: Copper(I) catalysts are often employed in the Huisgen cycloaddition.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides.
Major Products Formed
Substitution Reactions: Various substituted amides.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
3-azido-N-methylpropanamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-azido-N-methylpropanamide largely depends on the specific application. In bioorthogonal chemistry, the azido group reacts with alkynes to form stable triazoles via the Huisgen cycloaddition. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems . The azido group can also be reduced to an amine, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-azido-N-methylacetamide
- 3-azido-N-methylbutanamide
- 3-azido-N-methylpentanamide
Uniqueness
3-azido-N-methylpropanamide is unique due to its specific chain length and the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. Compared to other similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry .
Eigenschaften
Molekularformel |
C4H8N4O |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
3-azido-N-methylpropanamide |
InChI |
InChI=1S/C4H8N4O/c1-6-4(9)2-3-7-8-5/h2-3H2,1H3,(H,6,9) |
InChI-Schlüssel |
QJKCPTNHCMJSHU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Chloromethyl)sulfanyl]-3-methoxypropane](/img/structure/B12312835.png)
![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)


![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)



![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)


